3-(2-(n-Propylamino)ethyl)indole monohydrochloride
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Overview
Description
3-(2-(n-Propylamino)ethyl)indole monohydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(n-Propylamino)ethyl)indole monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and n-propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-(n-Propylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(2-(n-Propylamino)ethyl)indole monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(n-Propylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminopropyl)indole monohydrochloride
- 4-(2-N,N-Di-n-propylaminoethyl)-5-hydroxyindole
Uniqueness
3-(2-(n-Propylamino)ethyl)indole monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
3-(2-(n-Propylamino)ethyl)indole monohydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is an indole derivative that features a propylamino side chain. Its structure can be represented as follows:
This compound is soluble in water due to the presence of the hydrochloride salt form, which enhances its bioavailability for biological assays.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic system. Research indicates that it functions as a prejunctional dopamine receptor agonist , thereby modulating dopamine release without directly stimulating postsynaptic receptors .
Key Mechanisms:
- Dopamine Receptor Agonism : It has been shown to inhibit the constrictor response in isolated perfused rabbit ear arteries, indicating its role in vasodilation mediated through dopamine receptor activation .
- Selective Activity : The compound exhibits selectivity for dopamine receptors, which is crucial for minimizing side effects associated with non-selective agonists.
Biological Activity
The biological activity of this compound can be summarized in the following categories:
Activity | Description |
---|---|
Vasodilation | Induces relaxation of vascular smooth muscle via dopamine receptor modulation. |
Neuromodulation | Influences neurotransmitter release dynamics, particularly dopamine. |
Potential Therapeutic Uses | Investigated for use in conditions like Parkinson's disease and mood disorders. |
Case Studies and Research Findings
- Vasodilatory Effects : A study demonstrated that this compound caused a dose-dependent inhibition of vasoconstriction in rabbit models, with an effective concentration (EC50) of approximately 100 nM .
- Pharmacological Implications : Research has indicated that compounds similar to this indole derivative have been utilized in treating neurodegenerative diseases such as Parkinson's disease, highlighting the potential therapeutic applications of this class of compounds .
- Comparative Studies : In comparative studies with other indole derivatives, this compound showed enhanced selectivity towards dopaminergic pathways while exhibiting lower central nervous system stimulation compared to non-selective agents .
Properties
CAS No. |
63938-70-5 |
---|---|
Molecular Formula |
C13H19ClN2 |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethyl-propylazanium;chloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-8-14-9-7-11-10-15-13-6-4-3-5-12(11)13;/h3-6,10,14-15H,2,7-9H2,1H3;1H |
InChI Key |
VEYNBEGBMWVEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]CCC1=CNC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
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